N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide
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Overview
Description
N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is a compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol/water mixtures and refluxing for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties
Biology: The compound is used in biological assays to study its effects on various cell lines and biological pathways.
Material Science: It finds applications in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-Cyclohexyl-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole derivatives: These compounds also exhibit a range of biological activities, including antimicrobial and anticancer properties.
1,3,4-Oxadiazole derivatives: Known for their diverse biological activities, including antiviral and anti-inflammatory effects. The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to other oxadiazole derivatives.
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-6-5-7-13(10-12)16-19-20-17(22-16)23-11-15(21)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQKSIRFLIKWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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